1,3-Dimethyl-6-hydrazinouracil

概述

描述

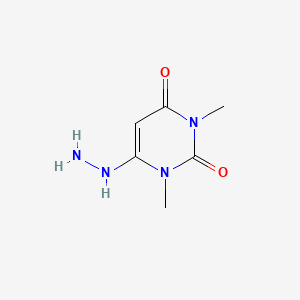

1,3-Dimethyl-6-hydrazinouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of two methyl groups at positions 1 and 3, and a hydrazino group at position 6 on the uracil ring.

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-6-hydrazinouracil can be synthesized through the reaction of 1,3-dimethyluracil with hydrazine hydrate. The reaction typically occurs under reflux conditions in ethanol, yielding the desired product in good yields . Another method involves the reaction of 1,3-dimethyluracil with hydrazine sulfate in the presence of a base such as sodium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

化学反应分析

Types of Reactions

1,3-Dimethyl-6-hydrazinouracil undergoes various chemical reactions, including:

Nucleophilic Addition: It can react with α,β-unsaturated carbonyl compounds to form pyrazolo[3,4-d]pyrimidines.

Cyclization: It can undergo cyclization reactions to form fused heterocyclic compounds such as pyrimido[4,5-c][1,2]diazepines.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves α,β-unsaturated carbonyl compounds and is carried out in ethanol under reflux conditions.

Cyclization: Requires heating with appropriate reagents such as α-ketoalkynes in ethanol.

Major Products Formed

Pyrazolo[3,4-d]pyrimidines: Formed through nucleophilic addition reactions.

Pyrimido[4,5-c][1,2]diazepines: Formed through cyclization reactions.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

1,3-Dimethyl-6-hydrazinouracil has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of hydrazine derivatives that demonstrated significant activity against human cancer cells, suggesting that modifications to the hydrazine moiety can enhance anticancer efficacy .

Antimicrobial Properties

Research indicates that this compound and its derivatives possess antimicrobial activity. A review consolidating recent advances in nitrogen-containing heterocycles reported that certain derivatives were effective against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) studies suggested that specific substitutions on the hydrazine ring could improve antimicrobial potency .

Cardiovascular Applications

The compound has also been explored for cardiovascular applications. It is noted in patent literature as a potential therapeutic agent for treating cardiovascular diseases, particularly as a vasodilator. The mechanisms by which it exerts these effects are still under investigation, but preliminary findings suggest it may help in managing conditions like angina and hypertension .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from uracil derivatives. The compound can be modified to create various derivatives that enhance its biological activity. For example, hydrazone derivatives have been synthesized and evaluated for improved pharmacological profiles .

| Derivative | Biological Activity | Reference |

|---|---|---|

| Hydrazone Derivative A | Anticancer (Cytotoxicity) | |

| Hydrazone Derivative B | Antimicrobial (against M.tb) | |

| Modified Hydrazine C | Cardiovascular (Vasodilator) |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in 2020, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, highlighting the potential for developing targeted cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of nitrogen-containing compounds included this compound. The study found that specific derivatives exhibited low minimum inhibitory concentrations against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis treatment .

作用机制

The mechanism of action of 1,3-dimethyl-6-hydrazinouracil involves its interaction with nucleophilic sites on target molecules. The hydrazino group at position 6 can participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

相似化合物的比较

Similar Compounds

1,3-Dimethyluracil: Lacks the hydrazino group at position 6, making it less reactive in nucleophilic addition reactions.

6-Hydrazinouracil: Lacks the methyl groups at positions 1 and 3, which can affect its reactivity and biological activity.

Uniqueness

1,3-Dimethyl-6-hydrazinouracil is unique due to the presence of both methyl groups and the hydrazino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs .

生物活性

1,3-Dimethyl-6-hydrazinouracil is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its antimicrobial, antiviral, and analgesic effects, along with synthetic methodologies and research findings.

Chemical Structure and Synthesis

This compound belongs to the class of pyrimidine derivatives. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 166.19 g/mol

The synthesis of this compound typically involves the reaction of hydrazine with 1,3-dimethyluracil under acidic conditions. Various methods have been explored for its synthesis, including one-pot reactions that yield derivatives with enhanced biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Antiviral Activity

The antiviral potential of this compound has been documented in several studies. It has shown effectiveness against viruses such as:

- Influenza

- Herpes Simplex Virus (HSV)

The antiviral mechanism is believed to be linked to the inhibition of viral replication at the transcriptional level, thereby reducing viral load in infected cells.

Analgesic Activity

Recent patents have reported the analgesic activity of hydrazones derived from this compound. These derivatives have been shown to provide pain relief in animal models, suggesting potential applications in pain management therapies.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial activity.

Case Study 2: Antiviral Mechanism Exploration

A study conducted on Vero cells infected with HSV revealed that treatment with this compound significantly reduced viral titers by over 90% compared to untreated controls. This suggests that the compound may inhibit viral entry or replication within host cells.

属性

IUPAC Name |

6-hydrazinyl-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9-4(8-7)3-5(11)10(2)6(9)12/h3,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJOVZZMDMNJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193078 | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40012-14-4 | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040012144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40012-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil, 1,3-dimethyl-6-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,3-Dimethyl-6-hydrazinouracil a useful starting material in organic synthesis?

A: this compound possesses a reactive hydrazine moiety that readily undergoes condensation reactions with various electrophiles. [, , ] This allows for the facile introduction of diverse substituents at the 6-position of the uracil ring, making it a valuable precursor for synthesizing a wide range of pyrimidine derivatives.

Q2: Can you provide examples of specific reactions that highlight the synthetic utility of this compound?

A2: Certainly! Here are a few key examples:

- Formation of Hydrazones: this compound readily reacts with aldehydes to form hydrazones. These hydrazones serve as valuable intermediates in the synthesis of more complex heterocyclic systems. []

- Synthesis of Pyrazolo[3,4-d]pyrimidines: This compound reacts with dimethylformamide dialkylacetals to yield 2-alkyl-substituted pyrazolo[3,4-d]pyrimidines. Furthermore, reactions with α-methylbenzylidenehydrazino derivatives of this compound and orthoesters lead to the formation of 2-vinylpyrazolo[3,4-d]pyrimidines. []

- Construction of Fused Heterocycles: this compound acts as a precursor for the synthesis of complex fused heterocyclic systems. For example, it reacts with α,β-unsaturated compounds and α-ketoalkynes to generate 1H-pyrimido [4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines, respectively. []

Q3: The research mentions the synthesis of pyrazolo[3,4-d]pyrimidines. What is the significance of these compounds?

A: Pyrazolo[3,4-d]pyrimidines represent an important class of heterocyclic compounds with diverse biological activities. They have garnered significant attention in medicinal chemistry due to their potential as antiviral, anticancer, and anti-inflammatory agents. [] The ability to synthesize them efficiently from this compound makes this compound a valuable tool for developing novel therapeutics.

Q4: How does the structure of this compound contribute to its reactivity?

A: The presence of both the electron-rich pyrimidine ring and the nucleophilic hydrazine group in this compound contributes to its diverse reactivity. The hydrazine nitrogen readily attacks electrophilic centers, while the pyrimidine ring can undergo further functionalization, allowing for the construction of complex molecular architectures. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。